molecular formula C7H11ClN2OS B13458553 2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride

2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride

Cat. No.: B13458553
M. Wt: 206.69 g/mol
InChI Key: YCKFTBBPBBYLBL-UHFFFAOYSA-N
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Description

2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride typically involves the N-acylation of 2-amino-thiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . This process can be carried out under various conditions, including the use of catalysts and solvents to optimize yield and purity.

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions. For example, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is commonly used to produce aminothiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as voltage-gated sodium channel blockers, which is the mechanism by which some thiophene-based drugs exert their effects . The exact molecular targets and pathways can vary depending on the specific application and derivative.

Properties

Molecular Formula

C7H11ClN2OS

Molecular Weight

206.69 g/mol

IUPAC Name

2-amino-N-methyl-2-thiophen-2-ylacetamide;hydrochloride

InChI

InChI=1S/C7H10N2OS.ClH/c1-9-7(10)6(8)5-3-2-4-11-5;/h2-4,6H,8H2,1H3,(H,9,10);1H

InChI Key

YCKFTBBPBBYLBL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(C1=CC=CS1)N.Cl

Origin of Product

United States

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